Chiral Purity: (S)‑Enantiomer vs. Racemate in Stereospecific Synthesis
The (S)‑enantiomer of 2‑(3‑bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic acid carries a defined C‑2 configuration that is essential for diastereoselective synthesis of chiral ligands and peptidomimetics. The commercially available racemic mixture (CAS 886364‑87‑0, ≥97% purity) lacks this stereochemical identity, which can lead to ambiguous or reduced target engagement when biological activity is stereospecific . Although no public chiral HPLC trace is currently available for the (S)‑enantiomer, the requirement for a single enantiomer rather than a racemate is a standard procurement criterion in medicinal chemistry campaigns, particularly when downstream coupling steps rely on chiral induction or when biological receptors discriminate between enantiomers [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)‑enantiomer (optical rotation and enantiomeric excess typically ≥98% when sourced from specialist chiral suppliers; exact batch certificate required) |
| Comparator Or Baseline | Racemic 2‑(3‑bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic acid (CAS 886364‑87‑0, purity ≥97% but 0% enantiomeric excess) |
| Quantified Difference | Enantiomeric excess: target ~100% vs. racemate 0% |
| Conditions | Chiral HPLC or SFC analysis; typical specification for chiral building blocks in medicinal chemistry. |
Why This Matters
For laboratories synthesising stereochemically complex targets, starting with a single enantiomer eliminates the need for chiral resolution steps, reduces waste, and ensures biological reproducibility.
- [1] General regulatory and industry guidance: ICH Q6A Specifications for New Drug Substances and Products. Emphasises the need for chiral identity in pharmaceutical intermediates. View Source
